Ethyl 2-hydroxyquinoline-4-carboxylate
Overview
Description
Ethyl 2-hydroxyquinoline-4-carboxylate is a chemical compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 . The compound is stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
The synthesis of Ethyl 2-hydroxyquinoline-4-carboxylate and its derivatives has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The InChI code for Ethyl 2-hydroxyquinoline-4-carboxylate is1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14)
. The InChI key is WTHATVQLTWYSCI-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
Ethyl 2-hydroxyquinoline-4-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 421.0±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.5±3.0 kJ/mol . The flash point is 208.4±28.7 °C . The index of refraction is 1.569 .Scientific Research Applications
Anticancer Applications
Ethyl 2-hydroxyquinoline-4-carboxylate derivatives have been studied for their potential anticancer properties. Quinoline motifs are present in various therapeutic agents and have shown a broad spectrum of bio-responses, including anticancer activities . The compound’s ability to interfere with cancer cell proliferation makes it a candidate for further research in oncology.
Antioxidant Properties
Research indicates that quinoline derivatives exhibit significant antioxidant properties . These properties are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases.
Anti-Inflammatory Activity
The anti-inflammatory activity of quinoline compounds has been documented, suggesting that Ethyl 2-hydroxyquinoline-4-carboxylate could be used in the development of new anti-inflammatory drugs . This application is particularly relevant in the treatment of chronic inflammatory diseases.
Antimalarial Activity
Quinoline derivatives have a long history of use in antimalarial drugs. The structural similarity of Ethyl 2-hydroxyquinoline-4-carboxylate to other quinoline-based antimalarials points to its potential application in this field .
Antimicrobial and Antibacterial Effects
The compound has shown promise in antimicrobial and antibacterial applications. Its effectiveness against various bacterial strains makes it a valuable asset in the development of new antibiotics .
Drug Synthesis and Biochemistry
Ethyl 2-hydroxyquinoline-4-carboxylate serves as an intermediate in the synthesis of more complex drug molecules. Its role in drug synthesis is supported by its solubility in water and polar organic solvents, making it versatile for various biochemical applications.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-hydroxyquinoline-4-carboxylate is a derivative of the quinoline scaffold, which is a privileged structure in medicinal chemistry . Quinolines and their derivatives have been reported to harbor vast therapeutic potential . .
Mode of Action
Quinolines and their derivatives are known to interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Quinolines and their derivatives have been reported to influence various biochemical pathways, contributing to their broad spectrum of bio-responses .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under nitrogen . These properties could potentially impact its bioavailability and pharmacokinetics.
Result of Action
Quinolines and their derivatives have been reported to have anticancer, antibacterial, antiviral, and other therapeutic effects .
Action Environment
It’s known that the compound should be stored under nitrogen , suggesting that exposure to certain environmental conditions could potentially affect its stability.
properties
IUPAC Name |
ethyl 2-oxo-1H-quinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHATVQLTWYSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203115 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784030 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 2-hydroxyquinoline-4-carboxylate | |
CAS RN |
5466-27-3 | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5466-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxycarbonyl-2-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00203115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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